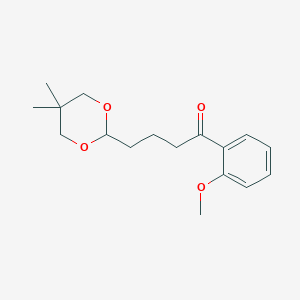
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxybutyrophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone is a chemical compound with a complex structure that includes a dioxane ring and a methoxybutyrophenone moiety
准备方法
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone typically involves multiple steps. One common synthetic route includes the formation of the dioxane ring followed by the introduction of the methoxybutyrophenone group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
化学反应分析
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions
科学研究应用
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone involves its interaction with specific molecular targets. The dioxane ring and methoxybutyrophenone moiety can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making the compound useful in drug development and other applications .
相似化合物的比较
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone can be compared with similar compounds such as:
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: This compound shares the dioxane ring but has a different functional group, leading to different chemical properties and applications.
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: Another similar compound with a benzoate group instead of the methoxybutyrophenone moiety
These comparisons highlight the unique aspects of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-methoxybutyrophenone, particularly its potential for diverse applications in scientific research and industry.
生物活性
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-methoxybutyrophenone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and related research findings associated with this compound.
- Molecular Formula : C17H24O4
- Molar Mass : 292.37 g/mol
- CAS Number : 898786-39-5
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological effects. The following sections summarize key findings from various studies.
Research indicates that compounds similar to this compound may interact with specific biological targets, including enzymes and receptors involved in disease pathways. The presence of the dioxane moiety is believed to enhance lipophilicity and improve cell membrane permeability, facilitating better interaction with cellular targets.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
- Selectivity Index : The selectivity index (SI) calculated from cytotoxicity assays suggests a favorable profile for further development as an anti-cancer agent.
Table 1: In Vitro Activity Data
| Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Cancer Cell Line A | 15 | 75 | 5 |
| Cancer Cell Line B | 20 | 80 | 4 |
| Normal Cell Line | >100 | N/A | N/A |
Case Studies
- Study on Anticancer Properties : A study evaluated the anticancer effects of the compound on breast cancer cells. Results indicated that treatment with the compound led to a decrease in cell viability and induced apoptosis in a dose-dependent manner.
- Antileishmanial Activity : Similar compounds have shown promise against Leishmania species. While specific data for this compound is limited, structural analogs have demonstrated effective inhibition of parasite growth in vitro.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the dioxane ring and methoxy group can significantly influence the biological activity of related compounds. For example:
- Lipophilic Side Chains : Increasing lipophilicity enhances cellular uptake and bioactivity.
- Functional Group Variations : Alterations in functional groups attached to the dioxane ring can modulate activity against specific biological targets.
属性
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-17(2)11-20-16(21-12-17)10-6-8-14(18)13-7-4-5-9-15(13)19-3/h4-5,7,9,16H,6,8,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEODGQJLQRVTIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645938 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-39-5 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-methoxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













